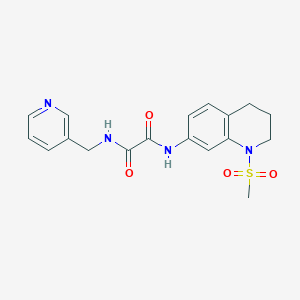
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of oxalamide derivative, which contains a methylsulfonyl group attached to a tetrahydroquinoline ring and a pyridin-3-ylmethyl group. Oxalamides are known for their wide range of biological activities, and the presence of the tetrahydroquinoline and pyridin-3-ylmethyl groups could potentially enhance these activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized using methods such as the classical method using trimethylamine or using catalysts like magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .Wissenschaftliche Forschungsanwendungen
Oxidative Stress-Induced Anticancer Activity
Compounds with a structure incorporating elements of the 1,2,3,4-tetrahydroquinoline motif, such as N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and evaluated for their potential anticancer properties. These compounds induced oxidative stress and glutathione depletion in cancer cell lines, including HT168 melanoma and K562 leukemia cells. They exerted cytotoxic effects at micromolar concentrations, with specific derivatives showing significant cytotoxicity and low EC50 values against a range of cancer cell lines, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Another area of interest is the inhibition of PNMT, an enzyme critical in the synthesis of the neurotransmitter norepinephrine. Studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors. These compounds demonstrate potential for penetrating the blood-brain barrier, suggesting their utility in neurological conditions where modulation of norepinephrine levels may be beneficial (Grunewald et al., 2005).
α1-Adrenergic Receptor Antagonism
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been investigated for their potential as α1-adrenergic receptor antagonists. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This class of compounds could serve as a basis for developing new treatments for conditions mediated by α1-adrenergic receptors, such as hypertension or certain types of prostate disorders (Rak et al., 2016).
Eigenschaften
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRLYJKYJVKKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)
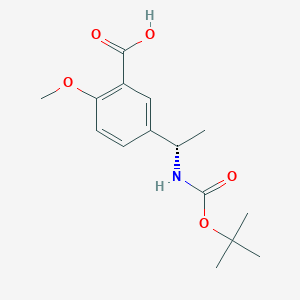
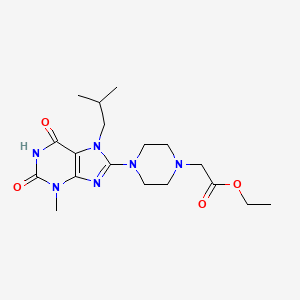
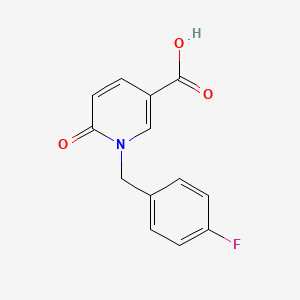
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
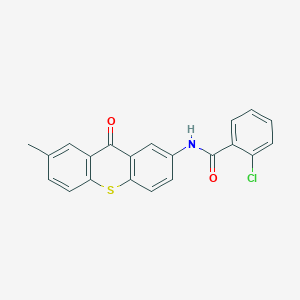
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
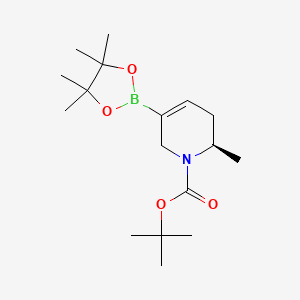
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2415317.png)
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
